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5-Methylcytosine - 130170-00-2

5-Methylcytosine

Catalog Number: EVT-1207254
CAS Number: 130170-00-2
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Methylcytosine is a methylated form of the nucleobase cytosine occurring predominantly in cytosine-phosphate-guanine (CpG) islands that are produced by DNA methyltransferases and may regulate gene expression. Like cytosine, the DNA sequence containing 5-methylcytosine (5-mC) is able to be replicated without error and 5-mC can pair with guanine in double stranded DNA. However, DNA sequences containing a high local concentration of 5-mC may be less transcriptionally active than areas with higher ratios of unmodified cytosine.
5-Methylcytosine belongs to the class of organic compounds known as hydroxypyrimidines. These are organic compounds containing a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5-Methylcytosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 5-methylcytosine is primarily located in the cytoplasm. 5-Methylcytosine can be biosynthesized from cytosine. Outside of the human body, 5-methylcytosine can be found in tea. This makes 5-methylcytosine a potential biomarker for the consumption of this food product.
5-methylcytosine is a pyrimidine that is a derivative of cytosine, having a methyl group at the 5-position. It has a role as a human metabolite. It is a member of pyrimidines and a methylcytosine. It derives from a cytosine.
Classification

5-Methylcytosine is classified as a nucleobase modification. It is one of several methylated forms of cytosine, which also include 5-hydroxymethylcytosine and 5-formylcytosine. These modifications are essential for epigenetic regulation, influencing chromatin structure and gene transcription.

Synthesis Analysis

The synthesis of 5-methylcytosine is primarily catalyzed by DNA methyltransferases, enzymes that transfer a methyl group from S-adenosylmethionine to cytosine residues in DNA. The process typically occurs at CpG sites, where cytosine is methylated to form 5-methylcytosine.

Methods of Synthesis

  1. Enzymatic Methylation: The most common method involves the action of DNA methyltransferases, which recognize specific DNA sequences and catalyze the transfer of a methyl group to cytosine.
  2. Chemical Synthesis: Chemical methods can also produce 5-methylcytosine. For instance:
    • The use of phosphotriester chemistry allows for the incorporation of 5-methylcytosine into oligonucleotides.
    • A notable approach involves synthesizing the 2-thio analogue of 5-methylcytosine, which can subsequently be converted to the desired form through various chemical reactions .
Molecular Structure Analysis

The molecular formula for 5-methylcytosine is C5H6N2OC_5H_6N_2O. Its structure consists of a pyrimidine ring with an amino group at position 4 and a carbonyl group at position 2. The key feature is the methyl group attached to the carbon atom at position 5.

Structural Characteristics

  • Molecular Weight: Approximately 126.11 g/mol.
  • Bond Angles: The structure exhibits typical bond angles associated with sp2^2 hybridization in aromatic systems.
  • Conformational Flexibility: The presence of the methyl group influences the conformational dynamics and stability of nucleic acid structures containing this modification.
Chemical Reactions Analysis

5-Methylcytosine participates in several chemical reactions that are crucial for its biological function:

  1. Deamination: Under certain conditions, 5-methylcytosine can undergo deamination to form thymidine, which can lead to mutations if not repaired.
  2. Bisulfite Treatment: This treatment is used in sequencing methods to differentiate between cytosine and 5-methylcytosine based on their reactivity with bisulfite; cytosines are converted to uracil while 5-methylcytosines remain unchanged .

Technical Parameters

  • Optimal Conditions for Reactions: Reactions involving bisulfite typically require acidic conditions and elevated temperatures to facilitate conversion .
  • Kinetic Studies: Enzymatic reactions involving 5-methylcytosine have been characterized using UV-Vis spectroscopy to monitor reaction rates and product formation .
Mechanism of Action

The mechanism by which 5-methylcytosine exerts its effects primarily involves its role in gene regulation:

  1. Gene Silencing: Methylation at promoter regions leads to transcriptional repression by recruiting proteins that inhibit transcription factors.
  2. Chromatin Structure Modulation: The presence of 5-methylcytosine influences chromatin compaction, affecting accessibility for transcription machinery.

Relevant Data

Studies have shown that changes in 5-methylcytosine levels correlate with alterations in gene expression profiles during development and disease states .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in water due to its polar nature but less soluble than unmodified nucleobases.
  • Melting Point: Specific melting points can vary based on the context (e.g., when incorporated into DNA).

Chemical Properties

  • Stability: Relatively stable under physiological conditions but susceptible to oxidative damage.
  • Reactivity: Reacts with bisulfite under specific conditions, allowing for differentiation from unmodified cytosines.
Applications

5-Methylcytosine has significant implications across various scientific fields:

  1. Epigenetics Research: Understanding its role in gene regulation and inheritance patterns.
  2. Cancer Biology: Abnormal methylation patterns are often associated with tumorigenesis; thus, studying these patterns aids in cancer diagnostics and therapies.
  3. Genomics: Techniques such as bisulfite sequencing leverage the unique properties of 5-methylcytosine for mapping methylation across genomes .
Introduction to 5-Methylcytosine

5-Methylcytosine (5mC) represents a fundamental epigenetic modification where a methyl group is covalently attached to the fifth carbon of the cytosine pyrimidine ring, primarily within CpG dinucleotides in vertebrate genomes. This biochemical alteration does not change the primary DNA sequence but exerts profound influences on chromatin architecture and gene expression. As the most prevalent covalent DNA modification in eukaryotic genomes, 5mC serves critical functions in developmental regulation, cellular differentiation, and genomic stability. Its dynamic regulation establishes an additional layer of heritable genetic control beyond the DNA sequence itself, positioning 5mC as a central player in the epigenetic landscape of higher organisms [3] [4] [6].

Chemical Structure and Biochemical Properties of 5mC

5-Methylcytosine (C₅H₇N₃O; CID 65040) is a modified pyrimidine nucleobase with a molecular weight of 125.13 g/mol. Its preferred IUPAC designation is 4-amino-5-methylpyrimidin-2(1H)-one. Biochemically, 5mC arises through enzymatic methylation of cytosine, forming a stable carbon-carbon bond between the methyl group and the C5 position of the cytosine ring. This methylation significantly alters molecular recognition:

  • Hydrogen Bonding: Methylation modifies the hydrogen bonding potential in the major groove, directly interfering with transcription factor binding (e.g., CTCF insulation factor) [9].
  • Bisulfite Resistance: Unlike unmethylated cytosine, 5mC resists deamination by bisulfite treatment—a property exploited in gold-standard methylation mapping techniques [4] [5].
  • Deamination Vulnerability: Spontaneous deamination converts 5mC to thymine, creating a C→T transition mutation. This mutagenic propensity explains the evolutionary depletion of CpG dinucleotides (~80% loss) in heavily methylated vertebrate genomes [4] [8].

Table 1: Key Physicochemical Properties of 5-Methylcytosine

PropertySpecificationBiological Implication
Molecular FormulaC₅H₇N₃ONucleobase modification
Molecular Weight125.13 g/molSmall epigenetic mark
Chemical StabilityResistant to bisulfite deaminationBasis for methylation detection assays
Mutagenic PotentialDeaminates to thymineCpG depletion in vertebrate genomes
Solubility8 mg/mL in waterLimited aqueous solubility

Historical Discovery and Early Research Milestones

The journey to characterize 5mC began with unexpected findings in bacterial biochemistry:

  • 1898: W.G. Ruppel isolated "tuberculinic acid" from Mycobacterium tuberculosis, noting an unusual methylated nucleic acid component [4] [5].
  • 1925: Johnson and Coghill reported a methylated cytosine derivative from acid hydrolysates of tuberculinic acid, identified via crystalline picrate analysis. Their claims faced skepticism due to methodological limitations and irreproducibility [4].
  • 1948: Hotchkiss provided definitive validation using paper chromatography of calf thymus DNA, separating and identifying 5mC as a distinct entity from cytosine and uracil. This established 5mC as a genuine component of eukaryotic genomes [4] [5].
  • 1980s–2000s: Technological advances revealed 5mC’s distribution:
  • Mammalian genomes show ~4% of cytosines methylated, with 70–80% of CpG sites methylated [4].
  • Non-CpG methylation (e.g., CHH, CHG; H = A, C, T) was discovered in embryonic stem cells and neuronal tissues [3].

Evolutionary Conservation of DNA Methylation Across Species

DNA methylation exhibits remarkable evolutionary divergence in function and distribution:

  • Ubiquitous but Variable: While present in bacteria, fungi, plants, and animals, methylation levels range from near-zero in Drosophila melanogaster and Caenorhabditis elegans to >70% of CpGs in mammals. The honeybee (Apis mellifera) displays sparse, gene body-targeted methylation, contrasting with vertebrate global methylation [2] [3] [8].
  • Enzymatic Conservation: DNA methyltransferases (DNMTs) are structurally conserved:
  • De novo methylation: DNMT3 enzymes establish patterns during embryogenesis.
  • Maintenance methylation: DNMT1 preserves methylation through cell division.
  • Exceptions: Drosophila retains only DNMT2 (primarily an RNA methyltransferase) and a TET homolog, yet whole-genome bisulfite sequencing suggests negligible DNA methylation [2].
  • Vertebrate-Specific Innovations: Genomic imprinting and X-chromosome inactivation depend critically on 5mC in mammals. Chicken genomes exhibit global hypomethylation (53% in fibroblasts vs. 64–72% in mammals), linked to reduced transposable element load and distinct regulatory priorities [8].

Table 2: Evolutionary Patterns of 5mC in Selected Species

OrganismGlobal CpG MethylationKey EnzymesFunctional Roles
Homo sapiens (Human)72% (fibroblasts)DNMT1, DNMT3A/B, TET1-3Genomic imprinting, TE silencing
Mus musculus (Mouse)70% (fibroblasts)DNMT1, DNMT3A/B, TET1-3X-inactivation, development
Apis mellifera (Bee)Sparse (exon-enriched)DNMT1, DNMT3Caste determination
Gallus gallus (Chicken)53% (fibroblasts)DNMT1, DNMT3A/B (no DNMT3L)Reduced TE control
Drosophila melanogasterUndetectableDNMT2 (tRNA methylation)Disputed developmental roles

Role of 5mC in Epigenetic Regulation: From Genomic Imprinting to Chromatin Remodeling

5mC’s functional versatility spans multiple epigenetic regulatory mechanisms:

  • Transcriptional Silencing: Promoter-associated 5mC inhibits transcription via:
  • Direct blockade of transcription factor binding (e.g., CTCF insulator protein).
  • Recruitment of methyl-CpG-binding proteins (MBPs; e.g., MeCP2, MBD1-4) that associate with histone deacetylases (HDACs) and histone methyltransferases (HMTs). This collaboration establishes condensed, transcriptionally inactive heterochromatin marked by H3K9me3 and H3K27me3 [6] [9].
  • Genomic Imprinting: Parent-of-origin-specific methylation at imprinting control regions (ICRs) enables monoallelic expression of ~100+ genes in mammals (e.g., Igf2 paternal expression). This process is established during gametogenesis by de novo DNMTs and maintained through development [3] [6].
  • X-Chromosome Inactivation: 5mC stabilizes silencing of one X chromosome in female mammals, with the non-coding RNA Xist directing DNMT3A/B-mediated methylation to the inactive X [8] [9].
  • Chromatin Architecture: Large unmethylated regions termed "valleys" or "canyons" span developmental gene clusters (e.g., HOX genes). These are conserved across vertebrates and maintain an open, accessible chromatin state permissive for transcriptional activation during differentiation [8].
  • Genome Defense: Methylation of transposable elements (e.g., LINEs, SINEs, ERVs) prevents their mobilization and insertion mutagenesis. This silencing is compromised in hypomethylated cancers and DNMT-knockout models, leading to genomic instability [3] [6] [8].

Table 3: Functional Diversity of 5mC in Epigenetic Regulation

Regulatory MechanismGenomic TargetsKey Effector ProteinsBiological Outcome
Transcriptional SilencingPromoters, EnhancersMeCP2, HDACs, HMTsStable gene repression
Genomic ImprintingICRs (e.g., H19/Igf2)DNMT3A/B, ZFP57Parental allele-specific expression
X-Chromosome InactivationX-linked gene promotersXist RNA, DNMT3A/BDosage compensation in females
Chromatin OrganizationMethylation valleysCTCF, Cohesin3D genome architecture
Genome StabilityTransposable elementsDNMT3A/B, KRAB-ZFPsSuppression of retrotransposition

Properties

CAS Number

130170-00-2

Product Name

5-Methylcytosine

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)

InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)N

Solubility

0.28 M
34.5 mg/mL

Synonyms

5 Methylcytosine
5 Methylcytosine Monohydrochloride
5-Methylcytosine
5-Methylcytosine Monohydrochloride
Monohydrochloride, 5-Methylcytosine

Canonical SMILES

CC1=C(NC(=O)N=C1)N

Isomeric SMILES

CC1=CN=C(N=C1N)O

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